
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique chemical structure, which includes a pyrrole ring, a sulfonamide group, and multiple fluorine atoms. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the sulfonamide group and the fluorine atoms. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atoms or other groups in the compound can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique chemical structure.
Industry: Exploring its use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group.
Fluoropyrimidines: Compounds with fluorine atoms and pyrimidine rings, used in cancer treatment.
Pyrrole derivatives: Various compounds containing pyrrole rings with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which may confer unique biological activities and chemical properties.
Propiedades
Fórmula molecular |
C12H15F3N2O5S |
|---|---|
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
ethyl 4-[[(2S)-4,4-difluoro-1-hydroxybut-3-en-2-yl]sulfamoyl]-3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15F3N2O5S/c1-3-22-12(19)11-10(15)8(5-17(11)2)23(20,21)16-7(6-18)4-9(13)14/h4-5,7,16,18H,3,6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
GFTZAAOFOMCICP-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)N[C@H](CO)C=C(F)F)F |
SMILES canónico |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)NC(CO)C=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)
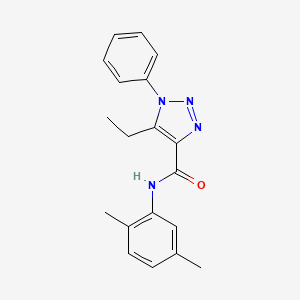

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)
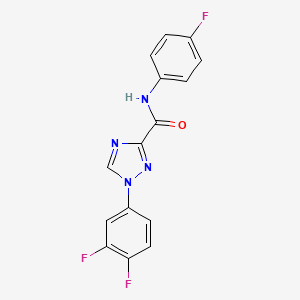
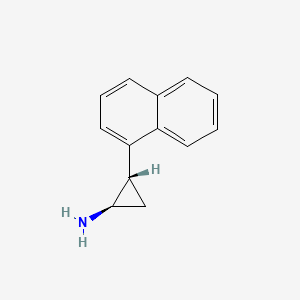

![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
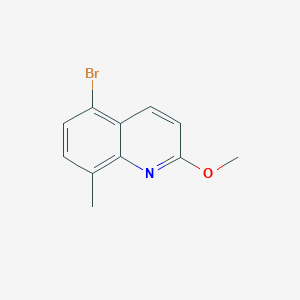
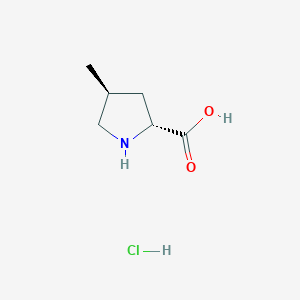
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)
![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)

